Methyl 4-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
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Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities . Benzamides, on the other hand, are a class of compounds containing a benzene ring attached to an amide functional group. They have a wide range of applications in medicinal chemistry.
Synthesis Analysis
The synthesis of triazole derivatives has been a topic of interest in recent years . Various synthetic methods have been developed, many of which involve the reaction of azides with alkynes .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions, thanks to their versatile chemical structure . They can act as ligands in coordination chemistry, undergo N-alkylation and N-acylation reactions, and participate in cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on their specific structure . They are generally stable compounds and many of them are soluble in common organic solvents .Scientific Research Applications
Synthesis of Heterocyclic Systems
Research on related heterocyclic compounds involves the synthesis and exploration of nitrogen-bridged purine-like C-nucleosides, indicating a broad interest in developing novel compounds with potential biological applications. For example, ethyl 2,5-anhydro-6-O-benzoyl-d-allonodithioate has been utilized in reactions to produce various nitrogen-containing heterocycles, such as imidazolo-[1,5-a]pyridines and triazolo[4,3-a]pyrimidines, showcasing methodologies for creating purine analogs with potential therapeutic relevance (H. E. Khadem, J. Kawai, D. L. Swartz, 1989).
Mechanism of Action
Target of Action
The compound, Methyl 4-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate, is a heterocyclic compound that contains a triazole nucleus . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . .
Mode of Action
Triazole compounds are known for their ability to bind with various enzymes and receptors in the biological system . This binding can lead to changes in the function of these targets, which can result in various biological effects.
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the versatile biological activities of triazole compounds , it can be inferred that this compound may have various effects at the molecular and cellular level.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[[2-[[3-[2-[(4-methylbenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O4S/c1-16-3-5-17(6-4-16)24(33)26-14-13-21-29-28-20-11-12-23(30-31(20)21)36-15-22(32)27-19-9-7-18(8-10-19)25(34)35-2/h3-12H,13-15H2,1-2H3,(H,26,33)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOCWKRWSBOAAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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